molecular formula C10H10INO3 B14790842 (S)-2-Formamido-3-(4-iodophenyl)propanoic acid

(S)-2-Formamido-3-(4-iodophenyl)propanoic acid

Cat. No.: B14790842
M. Wt: 319.10 g/mol
InChI Key: FCLBWSIAKJLFMP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Formamido-3-(4-iodophenyl)propanoic acid typically involves the iodination of L-phenylalanine. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the para position of the benzene ring. The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure the selective iodination of the phenylalanine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Formamido-3-(4-iodophenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-Formamido-3-(4-iodophenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Formamido-3-(4-iodophenyl)propanoic acid involves its incorporation into proteins or peptides, where it can alter their structure and function. The iodine atom can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the overall stability and activity of the protein. Additionally, the compound can act as a precursor for radiolabeled derivatives used in imaging studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Formamido-3-(4-iodophenyl)propanoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and increased reactivity in substitution reactions. This makes it particularly useful in applications requiring radiolabeling and protein engineering .

Properties

IUPAC Name

2-formamido-3-(4-iodophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO3/c11-8-3-1-7(2-4-8)5-9(10(14)15)12-6-13/h1-4,6,9H,5H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLBWSIAKJLFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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